molecular formula C5H7BrOS B11901221 3-Bromodihydro-2H-thiopyran-4(3H)-one CAS No. 62829-46-3

3-Bromodihydro-2H-thiopyran-4(3H)-one

Cat. No.: B11901221
CAS No.: 62829-46-3
M. Wt: 195.08 g/mol
InChI Key: XUKGGHJNHRXGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromodihydro-2H-thiopyran-4(3H)-one is an organosulfur compound that features a bromine atom attached to a dihydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one typically involves the bromination of dihydro-2H-thiopyran-4(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromodihydro-2H-thiopyran-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used. These reactions are often performed in aqueous or organic solvents under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include substituted thiopyran derivatives with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and other reduced compounds.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
3-Bromodihydro-2H-thiopyran-4(3H)-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Reactivity:
The bromine atom at the 3-position enhances the compound's electrophilic character, facilitating nucleophilic substitution reactions. This property is exploited to synthesize a wide range of derivatives, including:

  • Substituted dihydropyrans
  • Dihydropyran derivatives with functional groups such as amines and thiols

Medicinal Chemistry

Potential Drug Development:
Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development. Notably, studies have shown its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Mechanism of Action:
The compound's mechanism involves interactions with specific biological targets. The bromine atom can participate in electrophilic interactions, while the dihydropyran ring engages in hydrogen bonding and other non-covalent interactions, modulating the activity of enzymes and receptors.

Case Study - Antimicrobial Activity:
A study demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, suggesting its potential as a lead compound for new antibiotics.

Material Science

Synthesis of Novel Materials:
In material science, this compound is utilized in the creation of novel materials with unique properties. Its ability to undergo various chemical reactions allows for the modification of polymeric structures and the development of advanced materials.

Biological Studies

Research on Biological Activities:
The derivatives of this compound are studied for their biological activities. For instance:

  • Anti-inflammatory Effects: In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS), highlighting its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiopyran ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorodihydro-2H-thiopyran-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iododihydro-2H-thiopyran-4(3H)-one: Similar structure but with an iodine atom instead of bromine.

    Dihydro-2H-thiopyran-4(3H)-one: Lacks the halogen substituent.

Uniqueness

3-Bromodihydro-2H-thiopyran-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific chemical reactions that are not possible with other halogenated derivatives, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Bromodihydro-2H-thiopyran-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, supported by diverse research findings and case studies.

The synthesis of this compound typically involves the bromination of dihydro-2H-thiopyran-4(3H)-one using bromine or other brominating agents in inert solvents like dichloromethane. The reaction conditions are carefully controlled to minimize side reactions, often utilizing low temperatures to enhance yield and purity.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : The carbonyl group can be reduced to form alcohols or other derivatives.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole derivatives have shown the ability to mitigate oxidative stress in biological systems, suggesting that this compound may also possess similar protective effects against oxidative damage .

Case Studies

  • Antioxidant Efficacy : A case study assessed the antioxidant capabilities of thieno[2,3-c]pyrazole compounds against toxicity induced by 4-nonylphenol in fish erythrocytes. The results showed significant reductions in cellular malformations when treated with these compounds, indicating their protective role against oxidative stress. This suggests that this compound could have similar applications in mitigating oxidative damage in biological systems .
  • Cardiovascular Studies : In a series of experiments involving various dihydro derivatives, researchers observed that certain structural modifications led to enhanced vasorelaxant and bradycardic activities. While direct studies on this compound are lacking, the pharmacological profiles of related compounds provide a basis for hypothesizing its potential cardiovascular benefits .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
Dihydro-2H-thiopyran-4(3H)-one Lacks halogen substituentsBasic reactivity
3-Chlorodihydro-2H-thiopyran Chlorine instead of brominePotential antimicrobial
Thieno[2,3-c]pyrazole derivatives Exhibits antioxidant propertiesAntioxidant, anti-inflammatory

Properties

CAS No.

62829-46-3

Molecular Formula

C5H7BrOS

Molecular Weight

195.08 g/mol

IUPAC Name

3-bromothian-4-one

InChI

InChI=1S/C5H7BrOS/c6-4-3-8-2-1-5(4)7/h4H,1-3H2

InChI Key

XUKGGHJNHRXGTC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.